![molecular formula C22H22FN3O3 B11154221 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11154221.png)
2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl group, and an isoquinolinecarboxamide structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Morpholinoethyl Group: This is typically done through an alkylation reaction, where the morpholine ring is attached to the isoquinoline core via an ethyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, given its potential interactions with biological macromolecules.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholinoethyl group could contribute to the compound’s solubility and bioavailability. The isoquinolinecarboxamide structure may play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the isoquinolinecarboxamide structure, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound 2-(2-fluorophenyl)-N-(2-morpholinoethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H22FN3O2, and it features a complex structure that includes a fluorophenyl group and a morpholinoethyl side chain. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in relation to the modulation of receptor activity. Notably, it has been studied for its effects on the CB2 cannabinoid receptor , which is implicated in various physiological processes including pain modulation and immune response.
Table 1: Binding Affinity of Related Compounds at CB1 and CB2 Receptors
Compound ID | R1 | R2 | K_i (CB1) nM | K_i (CB2) nM | K_i (CB1)/K_i (CB2) |
---|---|---|---|---|---|
17 | p-fluorobenzyl | Br | 96.1 ± 1.99 | 0.18 ± 0.002 | 534 |
18 | morpholinoethyl | Br | 750 ± 26.5 | 1.26 ± 0.04 | 595 |
25 | morpholinoethyl | p-fluorophenyl | 66.7 ± 2.33 | 0.68 ± 0.009 | 98 |
Biological Activity
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of specific signaling pathways.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties, where it demonstrated the ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
- Anti-inflammatory Properties : Research has also suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability and a half-life conducive for therapeutic use.
Future Directions
Ongoing research is focused on optimizing the structure of the compound to enhance its efficacy and selectivity towards specific biological targets. Additionally, exploring its potential in combination therapies could yield significant advancements in treatment protocols for various diseases.
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c23-19-7-3-4-8-20(19)26-15-18(16-5-1-2-6-17(16)22(26)28)21(27)24-9-10-25-11-13-29-14-12-25/h1-8,15H,9-14H2,(H,24,27) |
InChI Key |
QMWPITJJFMOVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
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